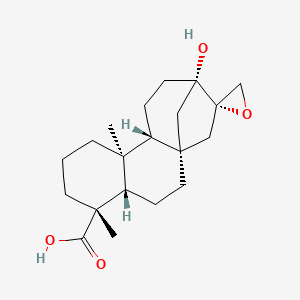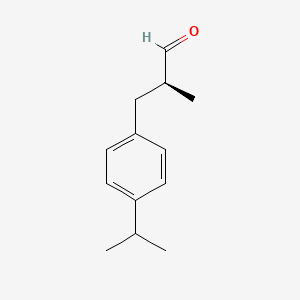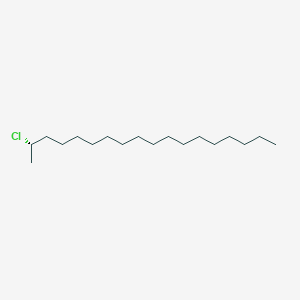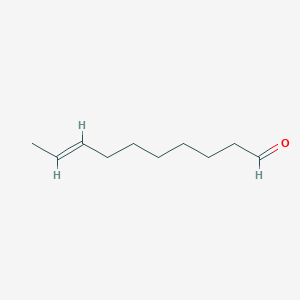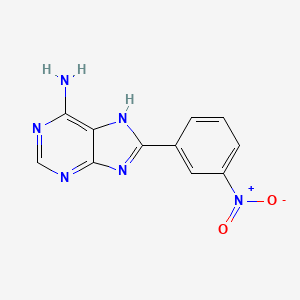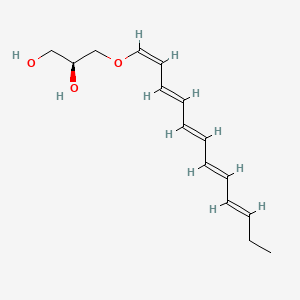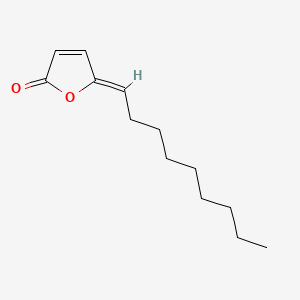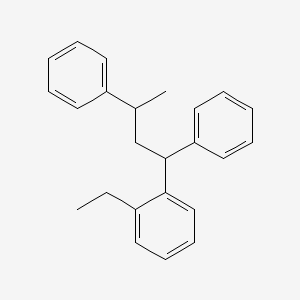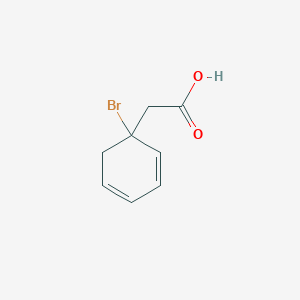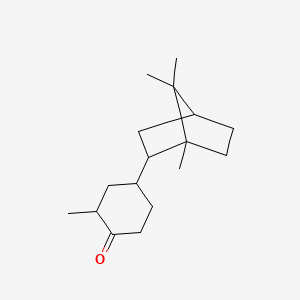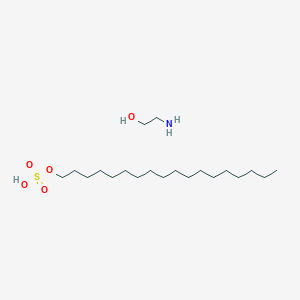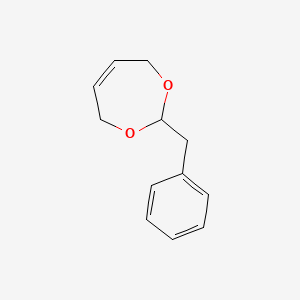
2-Benzyl-4,7-dihydro-1,3-dioxepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4,7-dihydro-1,3-dioxepin is a heterocyclic organic compound that belongs to the class of dioxepines These compounds are characterized by a seven-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,7-dihydro-1,3-dioxepin typically involves the reaction of 2-butene-1,4-diol with benzaldehyde. This reaction proceeds through an acid-catalyzed cyclization process, forming the dioxepin ring structure . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to maintain consistent reaction temperatures and pressures, as well as employing efficient separation techniques to isolate the desired product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4,7-dihydro-1,3-dioxepin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen in the presence of initiators like azodiisobutyronitrile (AIBN).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), which can reduce the dioxepin ring to form dihydro derivatives.
Substitution: The benzyl group in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Molecular oxygen, AIBN, and controlled temperature conditions (e.g., 323 K) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidation products include various oxygenated derivatives of the dioxepin ring.
Reduction: Reduction leads to the formation of dihydro derivatives.
Substitution: Substituted benzyl derivatives with functional groups like nitro, bromo, etc.
Scientific Research Applications
2-Benzyl-4,7-dihydro-1,3-dioxepin has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 2-Benzyl-4,7-dihydro-1,3-dioxepin involves its interaction with molecular targets through various pathways:
Oxidation Mechanism: The compound undergoes initiated oxidation, where the peroxyl radical abstracts a hydrogen atom from the cycloolefin, leading to chain continuation and formation of oxidation products.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex heterocyclic structures through the formation of ylides and subsequent cyclization.
Comparison with Similar Compounds
2-Benzyl-4,7-dihydro-1,3-dioxepin can be compared with other similar compounds, such as:
4,7-Dihydro-1,3-dioxepin: Lacks the benzyl group, making it less reactive in certain chemical reactions.
2-Isopropyl-4,7-dihydro-1,3-dioxepin: Contains an isopropyl group instead of a benzyl group, leading to different reactivity and applications.
4,7-Dihydro-2-phenyl-1,3-dioxepin: Similar structure but with a phenyl group, used in different synthetic applications.
The uniqueness of this compound lies in its benzyl group, which enhances its reactivity and broadens its range of applications in various fields.
Properties
CAS No. |
84473-75-6 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-benzyl-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C12H14O2/c1-2-6-11(7-3-1)10-12-13-8-4-5-9-14-12/h1-7,12H,8-10H2 |
InChI Key |
MZZDWTVIULLXSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCOC(O1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


